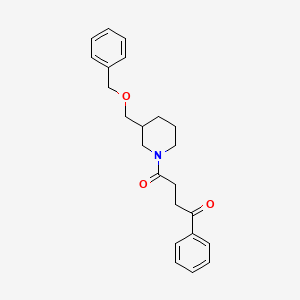
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperidine ring, a benzyl group, and a butanedione group. Piperidine is a common structural motif in many pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a benzyl group attached to the piperidine ring and a butanedione group.Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura cross-coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a six-membered heterocycle .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-22(21-11-5-2-6-12-21)13-14-23(26)24-15-7-10-20(16-24)18-27-17-19-8-3-1-4-9-19/h1-6,8-9,11-12,20H,7,10,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKODMKHOIKBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

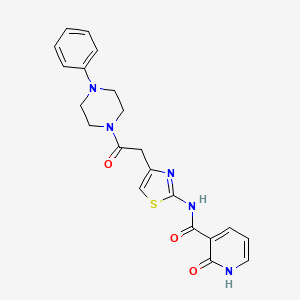

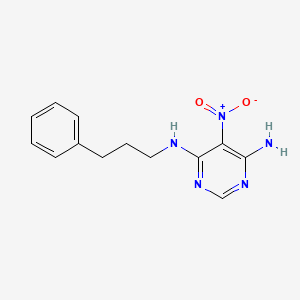
![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)
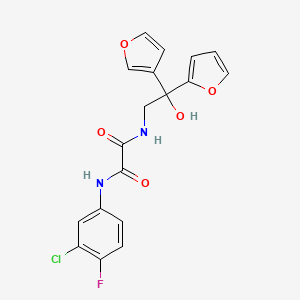
![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

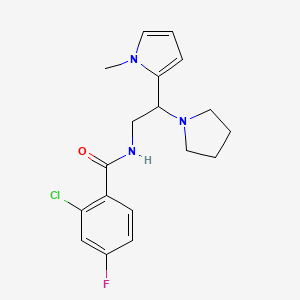
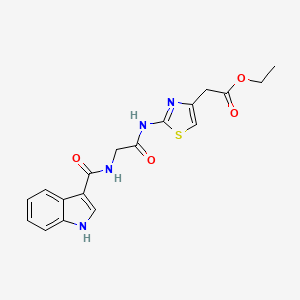
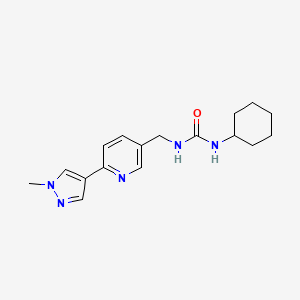
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)
![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)
![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol](/img/structure/B2414440.png)